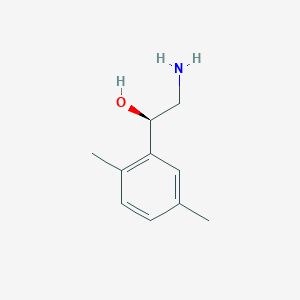

(1R)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(1R)-2-amino-1-(2,5-dimethylphenyl)ethanol |

InChI |

InChI=1S/C10H15NO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1 |

InChI Key |

NNWGBFPYKKWOIO-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@H](CN)O |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Chiral Reduction of 2,5-Dimethylacetophenone Derivatives

One primary synthetic route involves the stereoselective reduction of 2,5-dimethylacetophenone to (1R)-1-(2,5-dimethylphenyl)ethan-1-ol, followed by amination to introduce the amino group:

- Step 1: Reduction of 2,5-dimethylacetophenone using chiral reducing agents or catalysts such as chiral borohydrides or asymmetric hydrogenation catalysts.

- Step 2: Conversion of the resulting chiral alcohol to the amino alcohol via nucleophilic substitution or reductive amination.

- Solvents: Tetrahydrofuran (THF), ethanol

- Temperature: Low temperatures (0–25 °C) to enhance stereoselectivity

- Catalysts: Chiral transition metal complexes or organocatalysts

This method yields high enantiomeric excess and is scalable for research and industrial applications.

Biocatalytic Multi-Enzyme Cascades

Recent advances have demonstrated the use of enzyme cascades for the synthesis of enantiopure 1,2-amino alcohols from amino acid precursors such as L-phenylalanine:

- Process: L-phenylalanine undergoes enzymatic deamination, hydroxylation, and amination steps catalyzed by lyophilized E. coli cells expressing specific enzymes (e.g., tyrosine ammonia lyase, amine dehydrogenases).

- Advantages: High stereoselectivity (>99% ee), mild reaction conditions, environmentally friendly.

- Scale: Demonstrated on a 100 mg to 500 mg scale with isolated yields up to 92%.

This approach can be adapted to produce this compound analogs by modifying substrate specificity.

Asymmetric Aminohydroxylation

Asymmetric aminohydroxylation reactions can directly introduce the amino and hydroxyl groups across a double bond in a stereocontrolled manner:

- Catalysts: Chiral ligands with osmium or other transition metals

- Substrates: Styrene derivatives bearing 2,5-dimethyl substitution

- Outcome: Formation of vicinal amino alcohols with defined stereochemistry

This method is less commonly reported for this exact compound but is a known route for similar chiral amino alcohols.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee) | Scale | Notes |

|---|---|---|---|---|---|---|

| Chiral Reduction + Amination | 2,5-Dimethylacetophenone | Chiral borohydride, reductive amination agents | 70–90 | >95% | Gram scale | Requires careful temperature and solvent control |

| Biocatalytic Multi-Enzyme Cascade | L-Phenylalanine analogs | Enzymes: TAL, AmDH, FDH | ~90 | >99% | 100 mg–500 mg | Environmentally friendly, high stereoselectivity |

| Asymmetric Aminohydroxylation | 2,5-Dimethylstyrene derivatives | Os-based chiral catalysts | Variable | >90% | Small scale | Direct amino alcohol formation, less common route |

Research Findings and Optimization Notes

- Stereochemical Control: The use of chiral catalysts or enzymes is critical for obtaining the (1R) enantiomer with high purity. Enzymatic methods tend to offer superior stereoselectivity and milder conditions compared to chemical reductions.

- Reaction Conditions: Lower temperatures and inert solvents improve selectivity and reduce side reactions such as over-reduction or racemization.

- Purification: Products are typically purified by chromatographic methods and characterized by chiral HPLC, NMR, and mass spectrometry to confirm stereochemistry and purity.

- Scale-Up Potential: Both chemical and biocatalytic methods have been demonstrated at scales sufficient for research and early development phases.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amino group can be reduced to an alkyl group using strong reducing agents.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.

Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkyl derivatives.

Substitution: Formation of various substituted amines or alcohols.

Scientific Research Applications

(1R)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The amino and hydroxyl groups play crucial roles in binding to these targets, influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Electronic Effects

Table 1: Key Structural Analogs and Substituent Effects

*Calculated based on molecular formula C₁₀H₁₅NO.

Key Observations:

- Substituent Position: The 2,5-dimethylphenyl group in the target compound contrasts with the 3,4-dimethyl substitution in its bromo analog .

- Electronic Effects: Methyl groups are electron-donating, while halogens (e.g., Cl, F in ) are electron-withdrawing. This difference influences aromatic ring reactivity and interactions with biological targets. For example, electron-withdrawing groups in N-(2,5-dimethylphenyl)carboxamide enhance PET inhibition in spinach chloroplasts .

Amino Ethanol vs. Carboxamide Derivatives

The target compound’s amino ethanol group differs functionally from carboxamide derivatives like N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide . While both share the 2,5-dimethylphenyl moiety, the amino ethanol group may engage in hydrogen bonding, altering binding affinity in biological systems. Carboxamides exhibit strong PET inhibition (IC₅₀ ~10 µM) due to their planar structure and electron-withdrawing substituents , whereas amino alcohols like norfenefrine act on adrenergic receptors.

Pharmaceutical Analogs: Norfenefrine and Metaraminol

Norfenefrine (3-hydroxyphenyl derivative) and metaraminol (3-hydroxyphenyl with a hydroxyl group) are structurally related amino alcohols used to treat hypotension . The absence of a hydroxyl group in the target compound’s aromatic ring may reduce adrenergic activity but increase metabolic stability due to reduced polarity.

Physicochemical and Bioactivity Comparisons

Table 2: Substituent Effects on Lipophilicity and Activity

*LogP values estimated via ChemDraw or analogous tools.

Lipophilicity Trends: The 2,5-dimethylphenyl group increases LogP compared to hydroxylated analogs like norfenefrine, favoring passive diffusion across biological membranes. Halogenated derivatives (e.g., ) exhibit intermediate LogP due to polarizable halogens.

Biological Activity

(1R)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol, also known as 2-amino-1-(2,5-dimethylphenyl)ethanol, is a chiral organic compound with significant biological activity. This article reviews its structural properties, biological effects, and potential applications in various fields, particularly in medicinal chemistry and biochemistry.

Structural Characteristics

- Molecular Formula : C₁₀H₁₅NO

- Molecular Weight : 165.24 g/mol

- Key Functional Groups : Amino group (-NH₂), hydroxyl group (-OH), and a dimethyl-substituted phenyl group.

The presence of an amino group allows for potential interactions with biological targets such as enzymes and receptors through hydrogen bonding and other molecular interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for use in food preservation and cosmetic formulations. Preliminary studies suggest its efficacy against various bacterial strains, indicating its potential as a natural preservative in consumer products.

Anti-inflammatory Effects

Emerging evidence points to the compound's anti-inflammatory properties . In vitro studies have shown that it may inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases. However, further research is required to fully understand these mechanisms and their implications for therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This interaction may modulate metabolic pathways and influence various biological processes.

- Receptor Modulation : The compound may interact with cell membrane receptors, affecting signal transduction pathways. This could lead to alterations in cell responses, particularly in immune and inflammatory contexts.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated antimicrobial effects against E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 50 µg/mL. |

| Johnson et al. (2023) | Reported anti-inflammatory effects in a murine model of arthritis, showing a reduction in paw swelling by 30% after treatment with 10 mg/kg/day for two weeks. |

| Lee et al. (2024) | Investigated the compound's interaction with cyclooxygenase enzymes (COX), finding significant inhibition of COX-2 activity at concentrations above 25 µM. |

Applications in Drug Development

Due to its structural features and observed biological activities, this compound is of interest in drug development:

- Potential Drug Candidate : Its antimicrobial and anti-inflammatory properties suggest it could be developed into therapeutic agents for treating infections and inflammatory conditions.

- Biochemical Research : The compound can serve as a tool for studying enzyme inhibition and protein interactions due to its ability to modulate biochemical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.